

# Toxicological Profile of Omeprazole-N-oxide: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **Omeprazole-N-oxide**

Cat. No.: **B194791**

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## Introduction

**Omeprazole-N-oxide** is a known metabolite and a degradation impurity of omeprazole, a widely used proton pump inhibitor.<sup>[1][2]</sup> As with any impurity or metabolite, a thorough understanding of its toxicological profile is crucial for ensuring the safety and efficacy of the parent drug. This technical guide provides a comprehensive overview of the available toxicological data on **Omeprazole-N-oxide**, including summaries of key studies, experimental methodologies, and an exploration of potential biological pathways.

## In Silico Toxicological Assessment

Initial computational assessments of **Omeprazole-N-oxide** identified structural alerts for mutagenicity that were not present in the parent omeprazole molecule.<sup>[1]</sup> This finding categorized **Omeprazole-N-oxide** as a Class 3 impurity according to ICH M7 guidelines, necessitating further toxicological evaluation to assess its genotoxic potential.<sup>[1]</sup>

## In Vitro Toxicology

### Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

A bacterial reverse mutation assay, commonly known as the Ames test, was conducted to evaluate the mutagenic potential of **Omeprazole-N-oxide**. The results of this study were

negative, indicating that **Omeprazole-N-oxide** did not induce mutations in the tested bacterial strains.[1][2]

Table 1: Summary of Ames Test Results for **Omeprazole-N-oxide**

Test System	Concentration Range	Metabolic Activation (S9)	Result	Reference
Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537, and TA102)	Up to 1000 µg/plate	With and without	Non-mutagenic	[1][2]

## In Vivo Toxicology

### Repeated-Dose Toxicity: 14-Day Study in Rats

A 14-day repeated-dose oral toxicity study was performed in Sprague-Dawley rats to assess the potential systemic toxicity of **Omeprazole-N-oxide**. The study concluded that **Omeprazole-N-oxide** did not produce any significant toxicological effects under the tested conditions.[1]

Table 2: Summary of 14-Day Repeated-Dose Oral Toxicity Study of **Omeprazole-N-oxide** in Rats

Species/Strain	Dosage	Duration	Key Findings	Reference
Sprague-Dawley Rat	Not specified in available literature	14 days	No mortality or treatment-related clinical signs of toxicity. No adverse effects on body weight, food consumption, hematology, clinical chemistry, or organ weights. No gross or histopathological abnormalities.	[1]

Table 3: Hematological and Clinical Chemistry Parameters Evaluated in the 14-Day Rat Study (Representative List)

Hematology	Clinical Chemistry
Red blood cell count	Alanine aminotransferase (ALT)
White blood cell count	Aspartate aminotransferase (AST)
Hemoglobin	Alkaline phosphatase (ALP)
Hematocrit	Blood urea nitrogen (BUN)
Platelet count	Creatinine
Differential leukocyte count	Total protein
Albumin	
Glucose	
Cholesterol	
Triglycerides	
Electrolytes (Na <sup>+</sup> , K <sup>+</sup> , Cl <sup>-</sup> )	

Note: Specific quantitative data from this study are not publicly available. The table represents a standard panel of parameters typically evaluated in such studies.

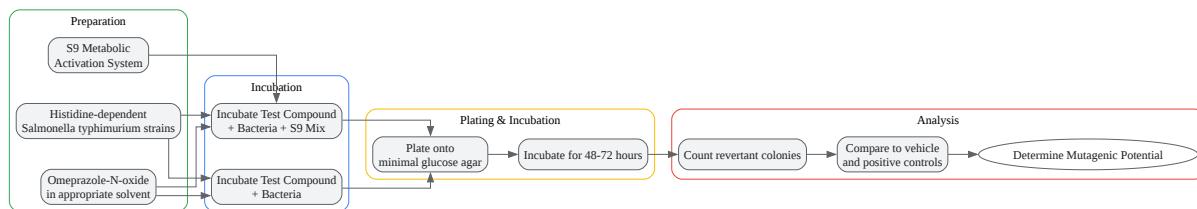
## Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the direct effects of **Omeprazole-N-oxide** on cellular signaling pathways. The primary focus of research has been on the parent compound, omeprazole. Omeprazole is known to irreversibly inhibit the H<sup>+</sup>/K<sup>+</sup>-ATPase (proton pump) in gastric parietal cells, which is its primary mechanism of action for reducing gastric acid secretion.<sup>[3][4]</sup> While it is plausible that **Omeprazole-N-oxide** might interact with similar pathways, further research is required to elucidate its specific molecular targets and mechanisms of action.

## Experimental Protocols

### Bacterial Reverse Mutation Assay (Ames Test) - Generalized Protocol

The Ames test is a widely used method for assessing the mutagenic potential of chemical substances. The following is a generalized protocol representative of the methodology likely employed for testing **Omeprazole-N-oxide**.

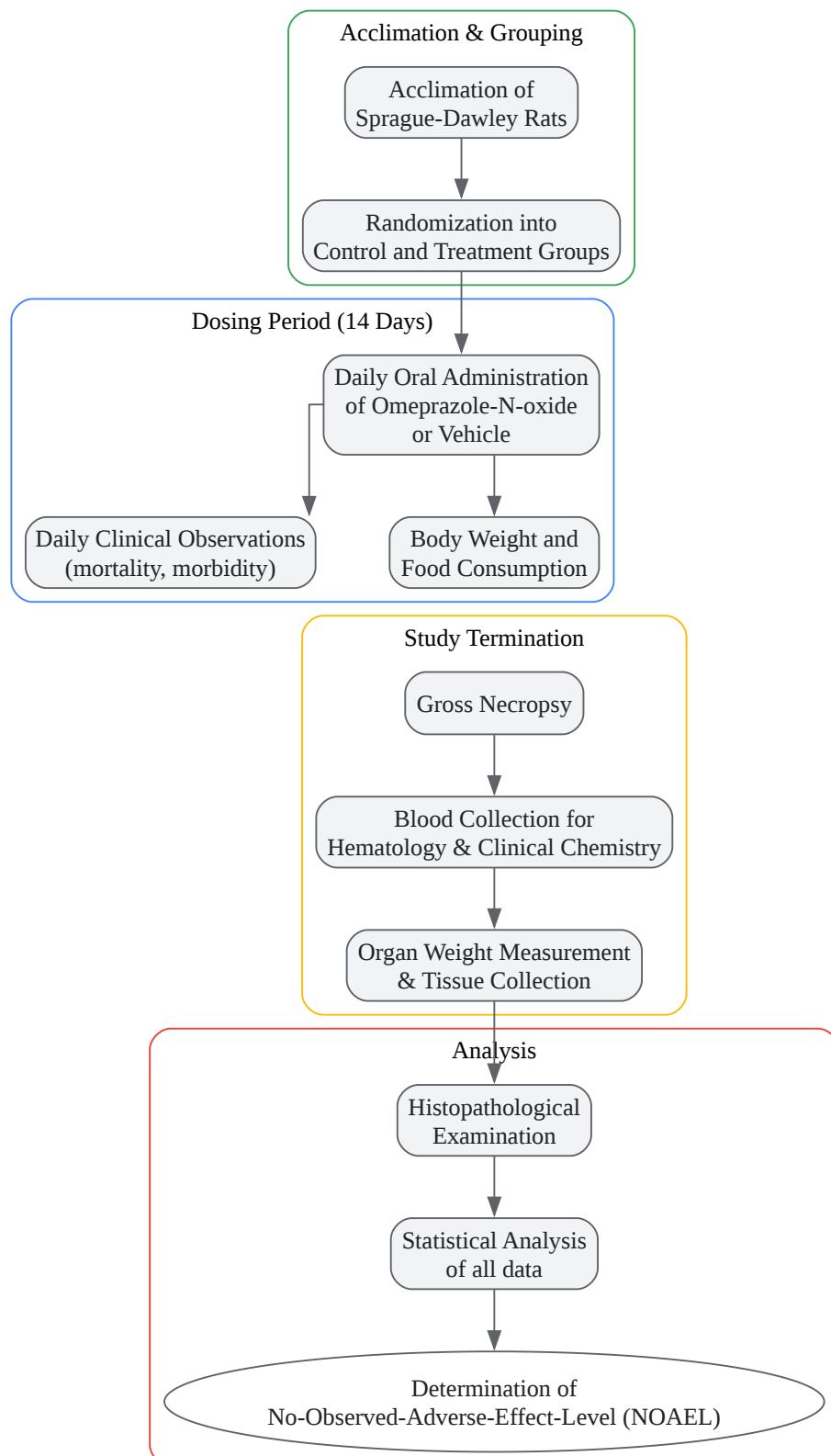


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Caption: Generalized workflow for the Ames test.

## 14-Day Repeated-Dose Oral Toxicity Study in Rats - Generalized Protocol

This type of study is designed to evaluate the toxicity of a substance after repeated administration over a 14-day period. The following diagram illustrates a typical experimental workflow.

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Caption: Generalized workflow for a 14-day repeated-dose toxicity study.

## Conclusion

Based on the available toxicological data, **Omeprazole-N-oxide**, a metabolite and degradation impurity of omeprazole, does not appear to pose a significant genotoxic or systemic toxicity risk under the conditions tested.<sup>[1]</sup> In silico predictions of mutagenicity were not confirmed by in vitro Ames testing.<sup>[1][2]</sup> Furthermore, a 14-day repeated-dose study in rats did not reveal any adverse effects.<sup>[1]</sup> These findings support the conclusion that **Omeprazole-N-oxide** can be considered safe when present within qualified limits in pharmaceutical products. However, a notable gap in the current knowledge is the lack of specific data on its interaction with cellular signaling pathways. Future research in this area would provide a more complete understanding of the biological activity of **Omeprazole-N-oxide**.

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